An In-depth Technical Guide to 4-Dimethylamino-2,2,6,6-tetramethylpiperidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Dimethylamino-2,2,6,6-tetramethylpiperidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylamino-2,2,6,6-tetramethylpiperidine (DMATMP) is a sterically hindered amine that has garnered significant interest in the field of organic synthesis. Its unique structural features, particularly the bulky tetramethylpiperidine backbone combined with a dimethylamino substituent at the 4-position, impart a distinct set of chemical properties that make it a valuable tool for chemists. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of DMATMP, offering field-proven insights and detailed methodologies for its practical use.
The core value of DMATMP lies in its function as a non-nucleophilic, sterically hindered base. The four methyl groups flanking the piperidine nitrogen create a congested environment, effectively shielding the nitrogen's lone pair of electrons from participating in nucleophilic attack. This characteristic allows DMATMP to selectively deprotonate acidic protons without competing in unwanted side reactions, a crucial attribute in the synthesis of complex organic molecules. Furthermore, the presence of the dimethylamino group modulates the basicity and solubility of the molecule, offering distinct advantages over its parent compound, 2,2,6,6-tetramethylpiperidine (TMP).
This technical guide is designed to be a practical resource for researchers and professionals in chemistry and drug development. It aims to provide not just a compilation of data, but a deeper understanding of the causality behind experimental choices and the self-validating nature of the described protocols.
Synthesis of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine
The most common and efficient method for the synthesis of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine is through the reductive amination of 2,2,6,6-tetramethyl-4-piperidone. This two-step, one-pot reaction involves the formation of an enamine intermediate followed by its reduction to the desired tertiary amine.
Caption: Synthetic workflow for 4-Dimethylamino-2,2,6,6-tetramethylpiperidine.
Experimental Protocol: Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of DMATMP.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)[1]
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or concentrated solution)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethyl-4-piperidone (1 equivalent) and dimethylamine hydrochloride (1.5 equivalents) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the careful addition of a suitable base, such as sodium hydroxide solution. This is crucial for the efficient formation of the enamine intermediate.
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.2 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting ketone.
-
Work-up:
-
Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2 to decompose the excess sodium cyanoborohydride. Caution: This step may produce hydrogen cyanide gas and must be performed in a fume hood.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with diethyl ether or dichloromethane to remove any unreacted starting material and non-basic byproducts.
-
Make the aqueous layer strongly basic (pH > 12) by the addition of sodium hydroxide pellets or a concentrated solution.
-
Extract the product into diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-Dimethylamino-2,2,6,6-tetramethylpiperidine can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Choice of Amine Salt: Dimethylamine hydrochloride is often used as it is a stable, easy-to-handle solid, and the hydrochloride can be neutralized in situ.
-
pH Control: Maintaining a slightly acidic to neutral pH is a delicate balance. A pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will inhibit the acid-catalyzed dehydration step required for enamine formation.
-
Reducing Agent: Sodium cyanoborohydride is the preferred reducing agent for this transformation because it is mild enough not to reduce the starting ketone under neutral or slightly acidic conditions but is reactive enough to reduce the intermediate iminium ion.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of DMATMP is essential for its effective application.
| Property | Value | Source |
| CAS Number | 32327-90-5 | [2] |
| Molecular Formula | C₁₁H₂₄N₂ | [2] |
| Molecular Weight | 184.32 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 213.5 ± 8.0 °C (Predicted) | [3] |
| Density | 0.88 ± 0.1 g/cm³ (Predicted) | [3] |
| Refractive Index (n²⁰/D) | 1.4641 (lit.) | [3] |
| pKa (Predicted) | 10.83 ± 0.10 |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the six protons of the two N-methyl groups.
-
Singlets for the twelve protons of the four methyl groups at the 2 and 6 positions of the piperidine ring.
-
Multiplets for the protons on the piperidine ring at the 3, 4, and 5 positions.
-
A broad singlet for the N-H proton of the piperidine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbons of the N-methyl groups.
-
Signals for the quaternary carbons at the 2 and 6 positions.
-
Signals for the methyl carbons attached to the 2 and 6 positions.
-
Signals for the carbons of the piperidine ring at the 3, 4, and 5 positions.
-
-
IR (Infrared) Spectroscopy:
-
N-H stretching vibration for the secondary amine in the piperidine ring (typically around 3300-3500 cm⁻¹).
-
C-H stretching vibrations for the methyl and methylene groups (typically in the 2850-2960 cm⁻¹ region).[5]
-
C-N stretching vibrations.
-
-
MS (Mass Spectrometry):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.32 g/mol ).
-
Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperidine ring.
-
Applications in Organic Synthesis
The primary application of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine stems from its nature as a sterically hindered, non-nucleophilic base.[6][7][8] This property is particularly advantageous in reactions where a strong base is required to deprotonate a substrate without the risk of the base itself acting as a nucleophile and leading to undesired side products.
Caption: Core properties and applications of DMATMP.
While specific, documented examples of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine in the literature are less common than for its parent compound, its utility can be inferred and applied in similar contexts.
Potential Applications:
-
Dehydrohalogenation Reactions: DMATMP can be an effective base for promoting the elimination of hydrogen halides from alkyl halides to form alkenes.[8] Its steric bulk can influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product in certain cases.
-
Alkylation and Acylation Reactions: In reactions where a substrate needs to be deprotonated to form a nucleophile for subsequent alkylation or acylation, DMATMP can serve as the base to generate the reactive species without interfering with the electrophile.
-
Catalysis: DMATMP can be employed as a catalyst in various base-catalyzed reactions. The dimethylamino group can also play a role in its catalytic activity, potentially through cooperative effects.
-
Precursor for other Reagents: Similar to its parent compound, DMATMP can be a precursor for the synthesis of other valuable reagents, such as stable nitroxyl radicals or more complex catalytic systems.
Conclusion
4-Dimethylamino-2,2,6,6-tetramethylpiperidine is a valuable and versatile tool in the arsenal of the modern organic chemist. Its synthesis via reductive amination is a reliable and scalable process. The unique combination of a sterically hindered piperidine core and a dimethylamino substituent provides a non-nucleophilic base with modulated properties, making it suitable for a range of applications where selective proton abstraction is paramount. This guide has provided a detailed overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to effectively utilize this important molecule in their synthetic endeavors.
References
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 4-Amino-2,2,6,6-tetramethylpiperidine. [Link]
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ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... [Link]
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The Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [https://www.organic-chemistry.org/ सिंथेसिस/C1N/amines/reductive-amination.shtm]([Link] सिंथेसिस/C1N/amines/reductive-amination.shtm)
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Dalton Transactions. Cooperative catalysis of Cu/2,2,6,6-tetramethyl-1-piperidine-N-oxyl nanocatalysts supported by ultraviolet light-responsive polyimides. [Link]
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